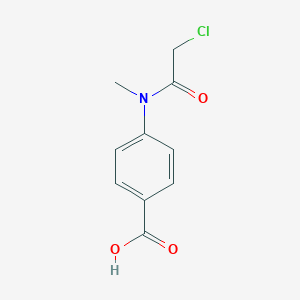

1,2-Dichloro-3-ethyl-3-methylcyclopropene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Dichloro-3-ethyl-3-methylcyclopropene (DECMCP) is a cyclopropene derivative that is widely used in scientific research. DECMCP is a potent inhibitor of ethylene action, and it has been extensively used to study the role of ethylene in plant growth and development.

Mecanismo De Acción

1,2-Dichloro-3-ethyl-3-methylcyclopropene inhibits ethylene action by binding irreversibly to the ethylene receptor. The ethylene receptor is a membrane-bound protein that is responsible for initiating the ethylene signaling pathway. When ethylene binds to the receptor, it initiates a cascade of events that ultimately leads to changes in gene expression and physiological responses. This compound binds to the ethylene receptor in a manner that is similar to ethylene, but it cannot initiate the ethylene signaling pathway. Therefore, this compound acts as a competitive inhibitor of ethylene action.

Biochemical and Physiological Effects

This compound has a number of biochemical and physiological effects on plants. Inhibition of ethylene action by this compound can lead to changes in gene expression, protein synthesis, and physiological responses. For example, this compound can inhibit the production of ethylene-induced enzymes, such as cellulase and polygalacturonase, which are involved in cell wall degradation during fruit ripening. This compound can also inhibit the expression of ethylene-responsive genes, such as those involved in the regulation of flower and fruit development.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,2-Dichloro-3-ethyl-3-methylcyclopropene has several advantages for lab experiments. It is a potent and specific inhibitor of ethylene action, and it can be used to study the role of ethylene in plant growth and development. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a toxic and volatile compound, and it should be handled with care. This compound can also have non-specific effects on plant growth and development if used at high concentrations or for extended periods of time.

Direcciones Futuras

1,2-Dichloro-3-ethyl-3-methylcyclopropene has many potential future directions for scientific research. One direction is to study the role of ethylene in stress responses, such as drought, salinity, and pathogen infection. Another direction is to study the interaction between ethylene and other plant hormones, such as auxin, cytokinin, and gibberellin. This compound can also be used to study the role of ethylene in plant-microbe interactions, such as the symbiosis between legumes and nitrogen-fixing bacteria. Additionally, this compound can be used to study the role of ethylene in non-plant systems, such as bacteria, fungi, and animals.

Conclusion

In conclusion, this compound is a potent and specific inhibitor of ethylene action that has been extensively used in scientific research. This compound has many potential applications in the study of plant growth and development, stress responses, hormone interactions, and plant-microbe interactions. However, this compound should be handled with care due to its toxicity and volatility. Further research on this compound and its applications will continue to advance our understanding of the role of ethylene in biological systems.

Métodos De Síntesis

1,2-Dichloro-3-ethyl-3-methylcyclopropene can be synthesized from 1,2-dibromo-3-ethyl-3-methylcyclopropane and sodium methoxide. The reaction is carried out in methanol, and the product is purified by distillation. Alternatively, this compound can be synthesized from 1,2-dibromo-3-ethylcyclopropane and sodium methoxide in methanol.

Aplicaciones Científicas De Investigación

1,2-Dichloro-3-ethyl-3-methylcyclopropene is widely used in scientific research to study the role of ethylene in plant growth and development. Ethylene is a plant hormone that regulates many aspects of plant growth and development, including seed germination, root elongation, flower and fruit development, and senescence. This compound inhibits ethylene action by binding irreversibly to the ethylene receptor, thereby preventing ethylene from binding to the receptor and initiating the ethylene signaling pathway.

Propiedades

| 144897-41-6 | |

Fórmula molecular |

C6H8Cl2 |

Peso molecular |

151.03 g/mol |

Nombre IUPAC |

1,2-dichloro-3-ethyl-3-methylcyclopropene |

InChI |

InChI=1S/C6H8Cl2/c1-3-6(2)4(7)5(6)8/h3H2,1-2H3 |

Clave InChI |

GVXSIRRHOHGNLJ-UHFFFAOYSA-N |

SMILES |

CCC1(C(=C1Cl)Cl)C |

SMILES canónico |

CCC1(C(=C1Cl)Cl)C |

Sinónimos |

Cyclopropene, 1,2-dichloro-3-ethyl-3-methyl- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B136485.png)

![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)

![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)

![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)